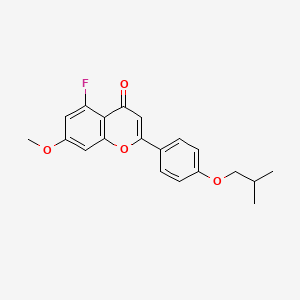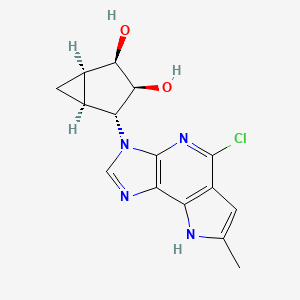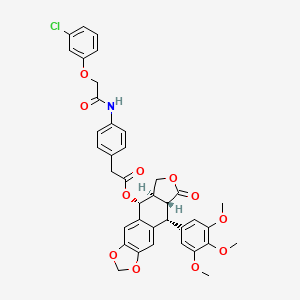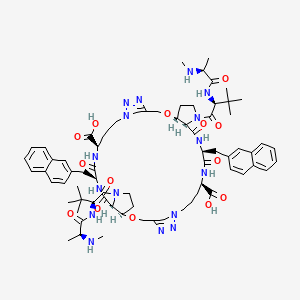
Magl-IN-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magl-IN-14 is a potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for the hydrolysis of monoacylglycerols into free fatty acids and glycerol. This compound has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Magl-IN-14 involves several steps, including the preparation of substituted 1,1,1,3,3,3-hexafluoropropan-2-yl 6-azaspiro[2.5]octane-6-carboxylates. The reaction conditions typically involve the use of hexafluoroisopropyl alcohol carbamates, glycol carbamates, azetidone triazole ureas, and benzisothiazolinone derivatives .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput screening methods to ensure the purity and potency of the compound. The production is carried out under controlled conditions to maintain the stability and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Magl-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity against MAGL .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hexafluoroisopropyl alcohol, glycol carbamates, and azetidone triazole ureas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives of hexafluoroisopropyl alcohol carbamates and benzisothiazolinone. These derivatives have shown enhanced inhibitory activity against MAGL .
Applications De Recherche Scientifique
Magl-IN-14 has a wide range of scientific research applications, including:
Mécanisme D'action
Magl-IN-14 exerts its effects by inhibiting the activity of monoacylglycerol lipase (MAGL). This inhibition leads to an increase in the levels of 2-arachidonoylglycerol (2-AG), an endogenous agonist of cannabinoid receptors CB1 and CB2. The increased levels of 2-AG result in the activation of these receptors, which play a crucial role in various physiological processes, including pain modulation, inflammation, and neuroprotection .
Comparaison Avec Des Composés Similaires
Magl-IN-14 is unique compared to other MAGL inhibitors due to its high potency and selectivity. Similar compounds include:
JZL184: A global MAGL inhibitor known for its central nervous system-mediated side effects.
LEI-515: A peripherally restricted MAGL inhibitor that does not induce central side effects or dependence.
This compound stands out due to its reversible inhibition and high selectivity towards MAGL, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C17H17F6N3O3 |
|---|---|
Poids moléculaire |
425.32 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoropropan-2-yl (2S)-2-(pyridin-3-ylcarbamoyl)-6-azaspiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C17H17F6N3O3/c18-16(19,20)13(17(21,22)23)29-14(28)26-6-3-15(4-7-26)8-11(15)12(27)25-10-2-1-5-24-9-10/h1-2,5,9,11,13H,3-4,6-8H2,(H,25,27)/t11-/m1/s1 |
Clé InChI |
CHRHYQNEGZRBGS-LLVKDONJSA-N |
SMILES isomérique |
C1CN(CCC12C[C@@H]2C(=O)NC3=CN=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F |
SMILES canonique |
C1CN(CCC12CC2C(=O)NC3=CN=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)

![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)









![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)
